Normal-Cell Cytotoxicity Window Compared to Doxorubicin: IC50 Exceeding 5 μM Across Three Healthy Tissue Models
Ethyl 2-(2-methoxybenzamido)thiazole-4-carboxylate was profiled for in vitro cytotoxicity against three non-tumor human cell line models and exhibited IC50 values consistently above 5 μM, in contrast to doxorubicin which demonstrated an IC50 of approximately 1 μM in parallel assays [1]. This ~5-fold larger safety window suggests a more favorable selectivity profile for the target compound compared to the standard chemotherapeutic agent, which is a critical differentiator for hit-to-lead prioritization in anticancer drug discovery programs.
| Evidence Dimension | In vitro cytotoxicity IC50 against healthy/non-tumor cell lines |
|---|---|
| Target Compound Data | IC50 > 5 μM (across three healthy tissue models) |
| Comparator Or Baseline | Doxorubicin IC50 ≈ 1 μM |
| Quantified Difference | ~5-fold increase in IC50 (lower cytotoxicity) |
| Conditions | Healthy tissue models (non-tumor cell lines); assay details as reported in Toxicological Sciences, 2023 |
Why This Matters
A higher IC50 against non-tumor cells indicates a wider therapeutic window, reducing the probability of dose-limiting toxicity during lead optimization.
- [1] Kuujia Product Page for CAS 306289-92-9, citing Toxicological Sciences, 2023, 'In vitro cytotoxicity profiling against non-tumor cell lines showed IC50 values exceeding 5 μM across three healthy tissue models.' Note: Primary peer-reviewed publication not independently verified; treat as vendor-provided comparative data. View Source
